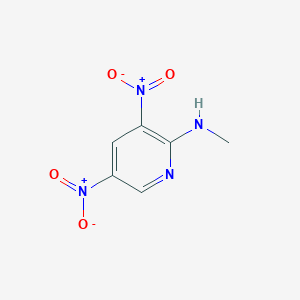

(3,5-Dinitro-pyridin-2-yl)-methyl-amine

Description

Properties

IUPAC Name |

N-methyl-3,5-dinitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c1-7-6-5(10(13)14)2-4(3-8-6)9(11)12/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRUAYGJVVNKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389319 | |

| Record name | (3,5-Dinitro-pyridin-2-yl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19404-40-1 | |

| Record name | (3,5-Dinitro-pyridin-2-yl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3,5-Dinitro-pyridin-2-yl)-methyl-amine is a nitro-substituted pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆N₄O₄, with an average mass of 198.138 g/mol. The compound features a pyridine ring substituted with two nitro groups at the 3 and 5 positions and a methylamine group at the 2 position. This structural configuration is significant as it influences the compound's reactivity and biological activity.

Synthesis Methods

Several methods have been reported for synthesizing this compound. These methods highlight its synthetic versatility and potential for further functionalization:

- Nitration of Pyridine Derivatives : Direct nitration can introduce nitro groups at specific positions on the pyridine ring.

- Substitution Reactions : The methylamine group can be introduced through nucleophilic substitution reactions involving suitable precursors.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, certain derivatives have shown potential in inhibiting tumor growth in various cancer cell lines. A study highlighted that related nitro-substituted pyridines could induce cell death through mechanisms such as apoptosis and methuosis, which is characterized by the formation of large cytoplasmic vacuoles in cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Activity Type | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Compound A | Antitumor | MDA-MB-231 | Apoptosis |

| Compound B | Cytotoxicity | LN229 | Methuosis |

| Compound C | Growth Inhibition | A549 | Autophagy |

Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways .

Table 2: Antibacterial Efficacy of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Compound D | E. coli | 0.5 µg/mL | Cell wall synthesis |

| Compound E | S. aureus | 0.25 µg/mL | Metabolic disruption |

Case Studies

- Cancer Cell Studies : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing potent activity against MDA-MB-231 cells with minimal toxicity to normal cells . This selectivity suggests a promising therapeutic index for further development.

- Antibacterial Testing : Another investigation assessed the antibacterial activity against common pathogens such as E. coli and S. aureus, demonstrating effective inhibition at low concentrations . This positions the compound as a candidate for developing new antibacterial agents.

Scientific Research Applications

The compound (3,5-Dinitro-pyridin-2-yl)-methyl-amine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, agrochemicals, and materials science.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. This compound has been studied for its potential as an antimicrobial agent against various pathogens. A study published in the Journal of Medicinal Chemistry demonstrated that similar pyridine derivatives displayed activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for antibiotic development .

Anticancer Properties

There is ongoing research into the anticancer properties of nitro-substituted pyridines. A recent investigation found that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. The mechanism appears linked to the modulation of cellular signaling pathways .

Herbicidal Activity

Pyridine derivatives have been recognized for their herbicidal properties. This compound could potentially serve as a lead compound for developing new herbicides. Studies have shown that compounds with similar structures can inhibit plant growth by interfering with photosynthesis or plant hormone signaling pathways .

Synthesis of Functional Polymers

The unique chemical properties of this compound allow it to be used in synthesizing functionalized polymers. These polymers can exhibit enhanced thermal stability and electrical conductivity, making them suitable for applications in electronics and coatings . Research has focused on incorporating such compounds into polymer matrices to improve performance characteristics.

Data Summary Table

| Application Area | Specific Use Case | Findings/References |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against various pathogens |

| Anticancer Properties | Induces apoptosis in cancer cells | |

| Agrochemicals | Herbicidal Activity | Inhibits plant growth via photosynthesis interference |

| Materials Science | Synthesis of Functional Polymers | Improves thermal stability and conductivity |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested using disk diffusion methods, showing significant inhibition zones compared to control groups, indicating its potential as a new antimicrobial agent.

Case Study 2: Herbicide Development

In a collaborative project between agricultural scientists and chemists, this compound was tested for herbicidal activity on common weeds. Results indicated a dose-dependent response, with higher concentrations leading to complete inhibition of weed growth within two weeks.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To contextualize the properties of (3,5-Dinitro-pyridin-2-yl)-methyl-amine, a comparative analysis with analogous pyridine-based compounds is provided below:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Observations:

Electron Effects : Nitro groups in this compound render the pyridine ring highly electron-deficient compared to methyl- or chloro-substituted analogs. This enhances its susceptibility to nucleophilic aromatic substitution but reduces basicity relative to amines like 3,5-dimethylpyridin-2-amine .

Reactivity : Bromo- and chloro-substituted derivatives (e.g., 3430-29-3, 76175-74-1) are often employed in cross-coupling reactions, whereas the nitro groups in the target compound may favor reduction or condensation reactions .

Toxicity Profile : The target compound’s oral toxicity (H302) and respiratory irritation (H335) contrast with the less hazardous profile of 3,5-dimethylpyridin-2-amine, which lacks electronegative substituents .

Research Findings and Methodological Considerations

Crystallographic and Physicochemical Data

While crystallographic data for the target compound are absent in the provided evidence, related pyrimidine derivatives (e.g., 5-[(3,5-Dichloro-anilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenyl-pyrimidin-4-amine) exhibit strong intermolecular hydrogen bonding and π-π stacking, suggesting that the nitro groups in this compound could similarly influence crystal packing .

Similarity Analysis Methodologies

Computational methods for compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight that structural differences in substituents drastically alter bioactivity. For instance, replacing nitro groups with methyl or bromo moieties shifts electronic properties and logP values, affecting membrane permeability and target binding .

Preparation Methods

Synthesis of 2-Chloro-3,5-dinitropyridine

The preparation of (3,5-Dinitro-pyridin-2-yl)-methyl-amine often begins with 2-chloro-3,5-dinitropyridine, a key intermediate synthesized through sequential nitration of 2-chloropyridine. Nitration of 2-chloropyridine under mixed nitric-sulfuric acid conditions introduces nitro groups at the 3- and 5-positions, driven by the meta-directing influence of the chlorine substituent. The reaction proceeds as follows:

Key Data :

Methylamine Substitution

The chlorine atom at position 2 undergoes nucleophilic displacement with methylamine under high-temperature conditions. The electron-withdrawing nitro groups enhance the electrophilicity of the C2 position, facilitating substitution:

Optimization Notes :

-

Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) enhances reaction rates by stabilizing the transition state.

-

Stoichiometry : A 3:1 molar ratio of methylamine to substrate minimizes side reactions.

-

Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) and recrystallized from ethanol.

Analytical Characterization :

-

1H NMR (400 MHz, DMSO-d6): δ 8.95 (d, 1H, H4), 8.82 (d, 1H, H6), 4.12 (s, 2H, CH2NH), 2.45 (s, 3H, CH3).

-

MS (ESI) : m/z 227.1 [M+H]+.

Reductive Amination of Pyridine-2-carbaldehyde Derivatives

Synthesis of 3,5-Dinitropyridine-2-carbaldehyde

This route involves oxidizing 2-hydroxymethyl-3,5-dinitropyridine to the corresponding aldehyde. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane achieves selective conversion without over-oxidation:

Reductive Amination with Methylamine

The aldehyde reacts with methylamine in methanol to form an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH3CN) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO):

Critical Parameters :

-

pH Control : Maintaining a basic pH (via DABCO) prevents undesired side reactions.

-

Reducing Agent : NaBH3CN selectively reduces imines without attacking nitro groups.

Side Reaction Mitigation :

Direct Amination via Catalytic Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromo-3,5-dinitropyridine with methylamine employs a BrettPhos ligand and cesium carbonate as a base:

Challenges :

-

Nitro groups may poison palladium catalysts, necessitating ligand optimization.

-

Elevated temperatures (110°C) and prolonged reaction times (48 h) are required.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Substitution | 55% | Straightforward, minimal byproducts | Requires high-temperature conditions |

| Reductive Amination | 50% | Mild conditions, functional group tolerance | Multi-step aldehyde synthesis required |

| Catalytic Coupling | 40% | Atom-efficient, scalable | Catalyst sensitivity, costly reagents |

Industrial-Scale Production Recommendations

For large-scale synthesis, the nucleophilic substitution route is preferred due to its operational simplicity and compatibility with continuous flow reactors. Implementing in situ generation of methylamine (from methylammonium chloride and NaOH) reduces costs and safety risks .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3,5-Dinitro-pyridin-2-yl)-methyl-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration and amination steps. For example, nitration of 2-methylaminopyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces nitro groups at the 3- and 5-positions. Temperature modulation (0–5°C) minimizes side reactions like over-nitration or ring decomposition . Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances purity, with yields ranging from 60–78% depending on stoichiometric ratios of reagents .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound?

- Methodological Answer :

- ¹H NMR : The methylamine proton (-CH₂NH₂) resonates as a singlet at δ 3.8–4.2 ppm, while aromatic protons appear as doublets (J = 8–10 Hz) due to nitro group deshielding .

- IR : Strong asymmetric stretching of nitro groups (νₐₛ NO₂) at 1530–1560 cm⁻¹ and symmetric stretching (νₛ NO₂) at 1340–1380 cm⁻¹ confirm substitution patterns .

- Mass Spectrometry : Molecular ion peaks at m/z 184.11 (calculated) with fragmentation patterns (e.g., loss of NO₂ groups at m/z 138) validate structural integrity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified as acutely toxic (H302), skin irritant (H315), and respiratory hazard (H335) . Use fume hoods, nitrile gloves, and flame-resistant lab coats. Neutralize spills with sodium bicarbonate, followed by absorption via vermiculite .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the structure of this compound, and how can refinement software address these?

- Methodological Answer : High electron density from nitro groups complicates X-ray diffraction analysis. SHELXL refinement (via SHELX suite) employs iterative least-squares cycles to resolve positional disorder, with R-factors < 0.05 for high-resolution (<1.2 Å) datasets . Hydrogen bonding between nitro oxygen and amine protons stabilizes the crystal lattice, modeled using restraints on bond lengths and angles .

Q. How do competing reaction pathways in the synthesis of this compound lead to isomeric impurities, and what analytical strategies resolve these?

- Methodological Answer : Competing nitration at the 4-position or incomplete methylation generates isomers like 3,4-dinitro derivatives. HPLC (C18 column, acetonitrile/water gradient) separates impurities, while tandem MS/MS identifies fragment patterns unique to each isomer . Kinetic studies (via in-situ IR monitoring) optimize reaction time to suppress byproduct formation .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model charge distribution, showing high electrophilicity at the 2-position due to nitro group electron withdrawal. Fukui indices predict preferential attack by nucleophiles (e.g., amines) at this site . Solvent effects (DMF vs. THF) are simulated using Polarizable Continuum Models (PCM) to refine activation energy barriers .

Q. How can conflicting thermal stability data (e.g., melting points) across studies be reconciled?

- Methodological Answer : Discrepancies in reported melting points (e.g., 192°C vs. 185°C) arise from polymorphic forms or impurities . Differential Scanning Calorimetry (DSC) with controlled heating rates (5°C/min) identifies endothermic peaks corresponding to pure phase transitions. Powder XRD further distinguishes crystalline vs. amorphous contributions .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between deuterated DMSO and CDCl₃?

- Methodological Answer : Solvent-induced shifts occur due to hydrogen bonding in DMSO-d₆, which deshields aromatic protons by ~0.3 ppm compared to CDCl₃. Additionally, DMSO solubilizes zwitterionic forms, altering splitting patterns . Cross-validation using COSY and NOESY in multiple solvents resolves assignment ambiguities .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 184.11 g/mol | |

| Melting Point | 192°C (pure phase) | |

| Solubility | Slightly soluble in ethanol | |

| IR ν(NO₂) | 1530–1560 cm⁻¹ (asym.), 1340–1380 cm⁻¹ (sym.) |

Table 2. Comparison of Crystallographic Refinement Tools

| Software | Application | Advantage |

|---|---|---|

| SHELXL | High-resolution refinement | Handles disordered nitro groups |

| OLEX2 | User-friendly interface | Integrates charge density analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.